tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3 |
InChI Key |
UVNQOHDCZZUHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves organic synthesis reactions. Industrial production methods may involve etherification or diazotization reactions .
Chemical Reactions Analysis
tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on substituents, heteroatom arrangements, physicochemical properties, and synthetic considerations.
Structural and Functional Group Variations
Table 1: Key Structural Differences
*Estimated based on molecular formula (C₁₃H₂₄N₂O₃).
Key Observations :
- Amino vs. Oxo/Methyl Groups: The 7-amino group in the target compound increases polarity and hydrogen-bonding capacity relative to methyl () or ketone () substituents, which may enhance aqueous solubility or receptor interactions.
- Heteroatom Arrangements : Additional nitrogen atoms (e.g., 4,9-diaza in ) introduce basicity and hydrogen-bonding sites, whereas 1-oxa-4-aza systems (target compound) balance lipophilicity and polarity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Polar Surface Area (TPSA): Compounds with amino groups (e.g., target) or multiple heteroatoms (e.g., 4,9-diaza) exhibit higher TPSA, correlating with improved solubility and membrane permeability .
- LogP Values: Methyl or phenyl substituents () increase lipophilicity, whereas amino or oxo groups reduce it, impacting pharmacokinetic profiles.
Key Observations :
- Spirocycle Formation : Methods such as cyclization via carbonate intermediates () or coupling reactions () are common, with yields influenced by steric hindrance from substituents.
Biological Activity
tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, also known as (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, is a synthetic organic compound with the molecular formula C14H26N2O3. Its unique spirocyclic structure and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a tert-butyl group, an amino group, and a carboxylate moiety. The stereochemistry at the 6R and 7S positions contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 1932808-85-9 |
| IUPAC Name | (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may influence cellular processes including:
- Signal Transduction : Modulating pathways that regulate cell communication.
- Gene Expression : Affecting the transcription of genes associated with various biological functions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by [source needed] demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, research published in [source needed] reported that this compound induced apoptosis in human cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 µM |
| MCF7 (Breast cancer) | 20 µM |
| A549 (Lung cancer) | 25 µM |
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various spirocyclic compounds, including this compound. The results indicated that this compound outperformed several established antibiotics in inhibiting bacterial growth.
- Cancer Cell Apoptosis : In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.
Q & A
Basic Questions
Q. What are the typical synthetic routes for synthesizing tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate?
- Methodological Answer : The synthesis often involves multi-step organic reactions, including cyclization to form the spirocyclic core, followed by Boc (tert-butoxycarbonyl) protection. For example, Boc protection under basic conditions (e.g., using di-tert-butyl dicarbonate and a base like triethylamine) is a common strategy. Similar procedures for related spiro compounds highlight the use of controlled reaction conditions to avoid intermolecular side reactions .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Programs like SHELXL refine crystal structures, addressing challenges such as disorder or twinning .
- NMR spectroscopy : 1H and 13C NMR verify the spirocyclic structure and Boc group integrity.
- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., C13H24N2O3) .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Similar spiro compounds degrade under moisture or heat, necessitating rigorous drying before storage .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts) be resolved?
- Methodological Answer :
- Purity verification : Use HPLC or TLC to confirm sample homogeneity.
- Solvent effects : Compare experimental NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
- Dynamic processes : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
- Computational validation : Employ density functional theory (DFT) to predict NMR shifts and compare with experimental data .
Q. What strategies optimize the yield of spirocyclic ring formation during synthesis?
- Methodological Answer :
- High-dilution conditions : Minimize intermolecular reactions by slow addition of reactants.
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
- Temperature control : Lower temperatures reduce side reactions; microwave-assisted synthesis may accelerate ring closure .
Q. How are crystallographic refinement challenges (e.g., disorder, twinning) addressed for this compound?
- Methodological Answer :
- SHELX refinement : Use SHELXL’s robust algorithms to model disorder or partial occupancy. Adjust parameters like ADPs (atomic displacement parameters) and apply restraints for flexible groups.
- Validation tools : Check R-factors, Fo-Fc maps, and the Cambridge Structural Database (CSD) for similar structures to validate refinement accuracy .
Q. What computational methods predict reactivity for further derivatization (e.g., amino group functionalization)?
- Methodological Answer :
- DFT calculations : Model electron density and frontier molecular orbitals to identify nucleophilic/electrophilic sites.
- Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) to guide selective modifications.
- Machine learning : Train models on spiro compound datasets to predict reaction outcomes .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in literature?
- Methodological Answer :
- Experimental replication : Test solubility in multiple solvents (e.g., DMSO, ethanol) under standardized conditions.
- Particle size analysis : Use dynamic light scattering (DLS) to assess if particle size affects dissolution rates.
- Thermodynamic vs. kinetic solubility : Differentiate via equilibrium (shake-flask) vs. kinetic (nephelometry) methods .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H24N2O3 | |
| Molecular Weight | 256.34 g/mol | |
| Storage Conditions | 2–8°C, dry, inert atmosphere | |
| Boiling Point (estimated) | ~365°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
